molecular formula C10H8N2O3 B3288841 7-Amino-4-hydroxyquinoline-3-carboxylic acid CAS No. 85344-88-3

7-Amino-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3288841
CAS No.: 85344-88-3
M. Wt: 204.18 g/mol
InChI Key: ICDOOBVSZJRXFU-UHFFFAOYSA-N
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Description

7-Amino-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of an amino group at the 7th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.

  • Functional Group Modifications:

  • Amination: The amino group at the 7th position is introduced through amination reactions, which may involve the use of ammonia or other aminating agents.

  • Carboxylation: The carboxylic acid group at the 3rd position is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The amino and hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Quinone derivatives, such as 7-Amino-4-quinone-3-carboxylic acid.

  • Reduction Products: Reduced amines, such as this compound amine.

  • Substitution Products: Substituted derivatives with different functional groups at the amino or hydroxyl positions.

Scientific Research Applications

7-Amino-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocyclic structures.

  • Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases, including infections and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Amino-4-hydroxyquinoline-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

7-Amino-4-hydroxyquinoline-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 8-Hydroxyquinoline, 4-Hydroxyquinoline-3-carboxylic acid, and other quinoline derivatives.

  • Uniqueness: The presence of both amino and hydroxyl groups in the same molecule provides unique chemical and biological properties compared to other quinoline derivatives.

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Properties

IUPAC Name

7-amino-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDOOBVSZJRXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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